molecular formula C22H26N2O6S B7717592 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No. B7717592
M. Wt: 446.5 g/mol
InChI Key: UYEKNGPGNCUIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, also known as SR-121463, is a synthetic compound that belongs to the class of selective vasopressin V1a receptor antagonists. It has been extensively studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide acts as a selective antagonist of the vasopressin V1a receptor, which is involved in the regulation of blood pressure, water balance, and social behavior. By blocking the V1a receptor, 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide can modulate these physiological processes and potentially alleviate the symptoms associated with certain medical conditions.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including the modulation of blood pressure, heart rate, and water balance. It has also been shown to affect social behavior in animal models, suggesting potential therapeutic applications in psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has several advantages for use in lab experiments, including its high selectivity for the V1a receptor and its ability to be administered orally. However, it also has limitations, such as its relatively short half-life and potential off-target effects.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide, including the optimization of its pharmacokinetic properties, the exploration of its potential therapeutic applications in various medical conditions, and the investigation of its mechanism of action at the molecular level. Additionally, the development of novel V1a receptor antagonists based on the structure of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide may lead to the discovery of more potent and selective compounds for clinical use.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-methylphenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting intermediate is then purified and reacted with a reducing agent to yield the final product.

Scientific Research Applications

1-(3,4-dimethoxybenzenesulfonyl)-N-(3-methylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in several medical conditions, including cardiovascular diseases, neurodegenerative disorders, and psychiatric disorders. It has shown promising results in preclinical studies and is currently undergoing clinical trials in humans.

properties

IUPAC Name

N-(3-acetylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-15(25)17-5-4-6-18(13-17)23-22(26)16-9-11-24(12-10-16)31(27,28)19-7-8-20(29-2)21(14-19)30-3/h4-8,13-14,16H,9-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEKNGPGNCUIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine-4-carboxamide

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